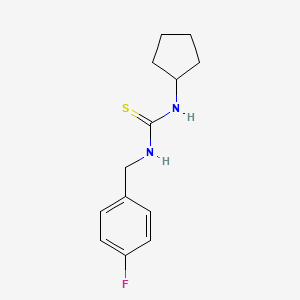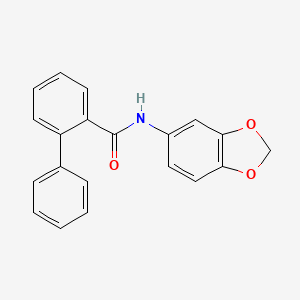
N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide: is an organic compound that features a benzodioxole moiety attached to a phenylbenzamide structure
准备方法
Synthetic Routes and Reaction Conditions:
Benzodioxole Formation: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Amide Bond Formation: The benzodioxole derivative can then be reacted with 2-phenylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods: Industrial production of N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or otherwise substituted aromatic compounds.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its structural features, the compound can be explored as a potential pharmacophore in the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic structure.
Industry:
Polymer Additives: The compound can be used as an additive in the production of high-performance polymers.
Coatings: It can be incorporated into coatings to enhance their protective properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π stacking interactions, while the amide bond can form hydrogen bonds with biological targets, influencing their function.
相似化合物的比较
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical properties and biological activity.
1-(1,3-benzodioxol-5-yl)-2-butanamine:
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide is unique due to its combination of a benzodioxole moiety with a phenylbenzamide structure, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from catalysis to drug development.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(21-15-10-11-18-19(12-15)24-13-23-18)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLKEBYKQJWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
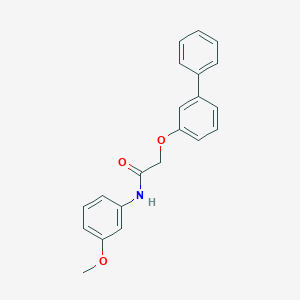
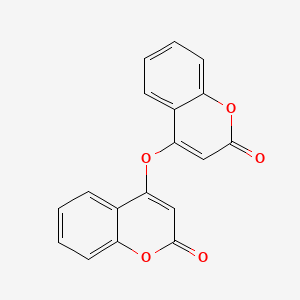
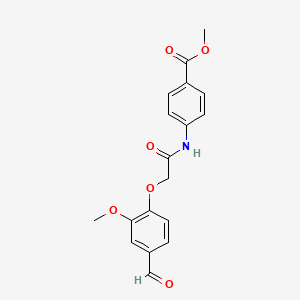
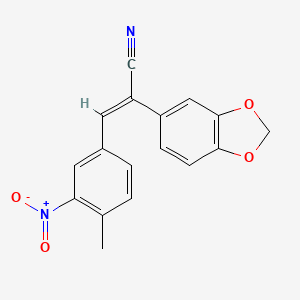
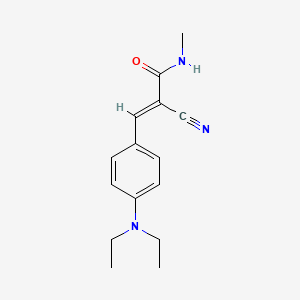
![1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5764988.png)
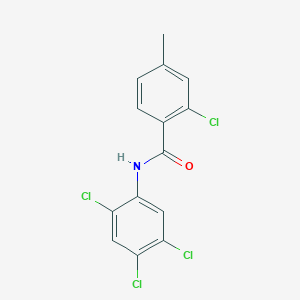
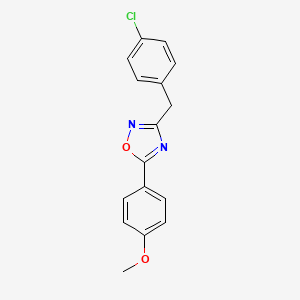
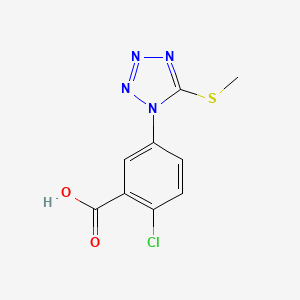
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
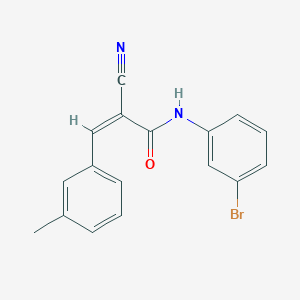
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
